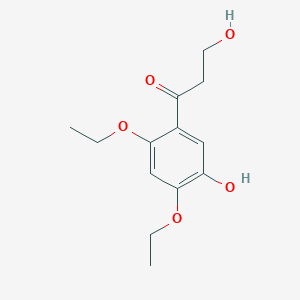
1-Phenyl-2-propylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-propylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with propyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-propylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazine group to a corresponding azo compound.
Reduction: The compound can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-propylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-propylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: A precursor in the synthesis of 1-Phenyl-2-propylhydrazine hydrochloride.
Hydrazine: A simpler hydrazine compound with similar reactivity but different applications.
Isoniazid: A hydrazine derivative used as an antibiotic.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase sets it apart from other hydrazine derivatives, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
73941-13-6 |
|---|---|
Molekularformel |
C9H15ClN2 |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
anilino(propyl)azanium;chloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-8-10-11-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3;1H |
InChI-Schlüssel |
ISGRCSWJYZEUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH2+]NC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


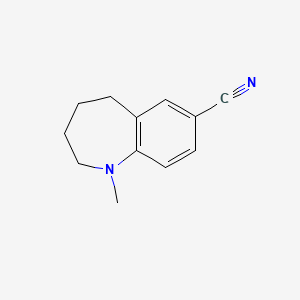
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
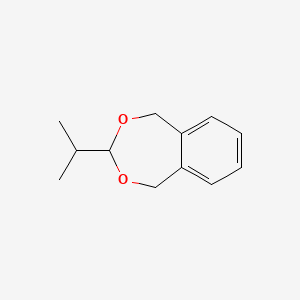
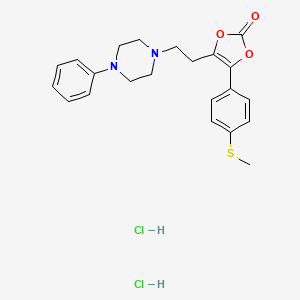


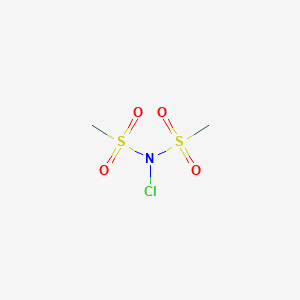


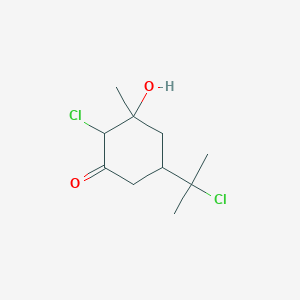
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
